Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop certain biochemical pathways .
Result of Action
Thiazole derivatives have shown significant antibacterial and antifungal potential .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity, suggesting that it could act as an antagonist against this enzyme .
Cellular Effects
Related 2-aminothiazoles have shown significant antibacterial and antifungal potential . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with pyrimidin-2-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate
- Ethyl 2-(benzylamino)thiazole-4-carboxylate
- Ethyl 2-(4-chlorophenylamino)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is unique due to the presence of the pyrimidine moiety, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGYZMDSOQVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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